![molecular formula C15H14N4O B3722926 1-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-naphthol](/img/structure/B3722926.png)
1-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-naphthol
Overview
Description
This compound, also known as 1-(((3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)-2-NAPHTHOL, has a CAS Number of 304907-80-0 and a linear formula of C15H14N4O . It is a derivative of 3,5-dimethyl-1,2,4-triazole .
Molecular Structure Analysis
The molecular weight of this compound is 266.305 . Its structure includes a 1,2,4-triazole ring, which is a type of heterocyclic compound. The 1,2,4-triazole ring is attached to a naphthol group through an imino linkage .Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound’s structural features make it a promising candidate for drug design and development. Researchers explore its potential as a scaffold for novel pharmaceutical agents. Key areas include:
- Anticancer Agents : The compound’s triazole moiety has been associated with cytotoxicity against cancer cells . Investigating derivatives of this compound could lead to new chemotherapeutic agents.
Coordination Chemistry and Metal Complexes
The compound’s imine functionality allows it to form stable complexes with transition metals. Researchers study its coordination behavior and explore applications such as:
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-triazole nucleus have shown cytotoxic activities against various tumor cell lines , suggesting that this compound may also target cancer cells.
Mode of Action
It is known that 1,2,4-triazole derivatives can interact with their targets through hydrogen bonding due to the presence of nitrogen atoms in the triazole ring . This interaction can lead to changes in the target cells, potentially leading to their death .
Biochemical Pathways
Similar 1,2,4-triazole derivatives have been shown to induce apoptosis in cancer cells , suggesting that this compound may also affect pathways related to cell death.
Pharmacokinetics
The presence of the 1,2,4-triazole ring in the compound could potentially improve its pharmacokinetic properties, as triazole rings are known to form hydrogen bonds with different targets, improving drug bioavailability .
Result of Action
Similar 1,2,4-triazole derivatives have shown cytotoxic activities against various tumor cell lines , suggesting that this compound may also have cytotoxic effects.
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect the action of this compound .
properties
IUPAC Name |
1-[(E)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]naphthalen-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-10-17-18-11(2)19(10)16-9-14-13-6-4-3-5-12(13)7-8-15(14)20/h3-9,20H,1-2H3/b16-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEMYRIHIRTTMO-CXUHLZMHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N=CC2=C(C=CC3=CC=CC=C32)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N1/N=C/C2=C(C=CC3=CC=CC=C32)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101333392 | |
Record name | 1-[(E)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]naphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101333392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49649363 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
304907-80-0 | |
Record name | 1-[(E)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]naphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101333392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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